molecular formula C11H11BrN2O2 B6196902 1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 2122732-25-4

1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B6196902
CAS No.: 2122732-25-4
M. Wt: 283.1
InChI Key:
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Description

“1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is a chemical compound . It is a derivative of benzodiazepine, a class of psychoactive drugs that have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 . This code provides a unique representation of the compound’s molecular structure, including its connectivity, tautomeric states, isotopic forms, and charge states .

Future Directions

The future directions for research on “1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” could include further exploration of its synthesis methods, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be conducted. This compound could also be investigated for potential medicinal applications, given the known properties of benzodiazepines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves the bromination of 1-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one followed by deacetylation.", "Starting Materials": [ "1-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "1. Dissolve 1-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one in acetic acid.", "2. Add bromine dropwise to the solution while stirring at room temperature.", "3. After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "4. Quench the reaction by adding a solution of sodium bicarbonate in water.", "5. Extract the product with ethyl acetate.", "6. Wash the organic layer with water and brine.", "7. Dry the organic layer over sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the crude product.", "9. Dissolve the crude product in a mixture of hydrochloric acid and water.", "10. Heat the solution to reflux for 2 hours.", "11. Cool the solution and adjust the pH to basic using sodium hydroxide.", "12. Extract the product with ethyl acetate.", "13. Wash the organic layer with water and brine.", "14. Dry the organic layer over sodium sulfate.", "15. Concentrate the organic layer under reduced pressure to obtain the pure product." ] }

CAS No.

2122732-25-4

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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